

BRD4884: A Technical Guide to its Discovery and Preclinical Development for Neuroscience

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2). Its discovery has garnered significant interest within the neuroscience community due to its potential as a therapeutic agent for cognitive disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BRD4884. It includes a summary of its inhibitory and pharmacokinetic properties, detailed experimental methodologies for key preclinical assays, and a discussion of its therapeutic potential based on in vivo studies. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the advancement of HDAC inhibitors for neurological diseases.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In the central nervous system, HDACs are involved in regulating synaptic plasticity and memory formation. Dysregulation of HDAC activity has been implicated in the pathophysiology of various neurodegenerative and psychiatric disorders.



Specifically, HDAC2, a member of the Class I HDAC family, has emerged as a key negative regulator of memory formation. Increased HDAC2 levels have been observed in preclinical models of Alzheimer's disease and have been associated with cognitive decline. This has led to the hypothesis that selective inhibition of HDAC2 could be a viable therapeutic strategy for enhancing cognitive function. **BRD4884** was developed as a tool to test this hypothesis, demonstrating both potent and selective inhibition of HDAC2.

Discovery and Chemical Properties

BRD4884 was identified through a focused drug discovery effort to develop selective inhibitors of HDAC2. The design strategy centered on achieving kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.

Chemical Structure:

• Formal Name: N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide[1]

CAS Number: 1404559-91-6[1]

Molecular Formula: C18H19FN2O2[1]

Molecular Weight: 314.4 g/mol [1]

Synthesis:

A detailed, step-by-step synthesis protocol for **BRD4884** is not publicly available in peer-reviewed literature. The synthesis of similar compounds generally involves multi-step organic chemistry reactions.

Mechanism of Action

BRD4884 exerts its biological effects through the inhibition of HDAC enzymes, primarily HDAC1 and HDAC2. By blocking the deacetylase activity of these enzymes, **BRD4884** leads to an increase in the acetylation of histones and other proteins. This results in a more open chromatin structure, facilitating gene transcription.

The key innovation in the design of **BRD4884** is its kinetic selectivity for HDAC2. It exhibits a significantly longer residence time on HDAC2 compared to HDAC1, which is believed to

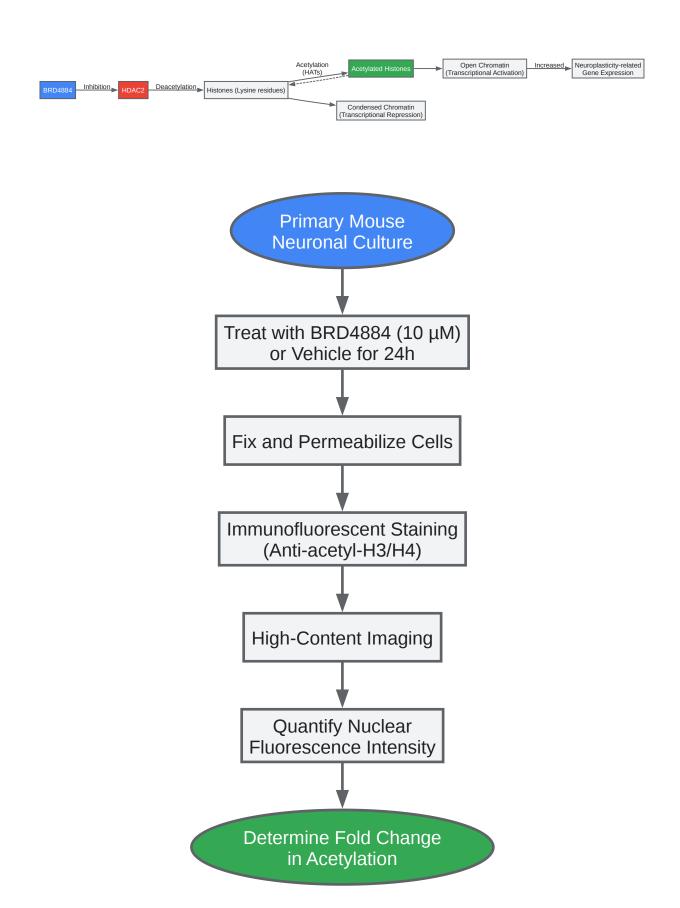


contribute to its specific biological effects on cognition.[1]

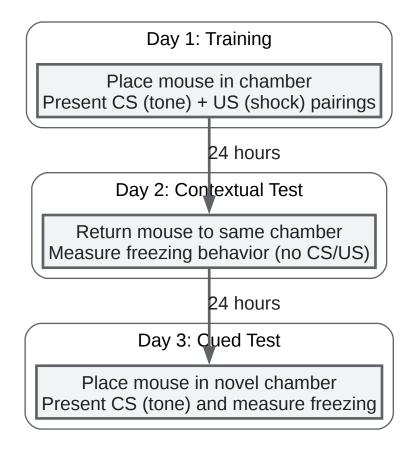
Signaling Pathway

The primary signaling pathway affected by **BRD4884** is the regulation of gene expression through histone acetylation.









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References

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